beta-Phellandrene

Catalog No.
S594810
CAS No.
555-10-2
M.F
C10H16
M. Wt
136.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
beta-Phellandrene

CAS Number

555-10-2

Product Name

beta-Phellandrene

IUPAC Name

3-methylidene-6-propan-2-ylcyclohexene

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

InChI

InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4,6,8,10H,3,5,7H2,1-2H3

InChI Key

LFJQCDVYDGGFCH-UHFFFAOYSA-N

SMILES

CC(C)C1CCC(=C)C=C1

Synonyms

3-Methylene-6-(1-methylethyl)cyclohexene; p-Mentha-1(7),2-diene; (±)-β-Phellandrene; 3-Isopropyl-6-methylene-1-cyclohexene; 4-Isopropyl-1-methylene-2-cyclohexene; NSC 53044; beta-Phellandrene

Canonical SMILES

CC(C)C1CCC(=C)C=C1

Antimicrobial and Insecticidal Properties:

Studies have investigated the potential antimicrobial and insecticidal properties of beta-phellandrene. Some research suggests that beta-phellandrene exhibits activity against specific bacteria and fungi [, ]. Additionally, studies have shown that beta-phellandrene, in combination with other monoterpenes, can possess insecticidal properties against certain insects [].

Anti-inflammatory Effects:

Limited research suggests that beta-phellandrene might possess anti-inflammatory properties. Studies on mice have shown that beta-phellandrene may help reduce inflammation in the paw []. However, further research is needed to confirm these findings and understand the underlying mechanisms.

Beta-Phellandrene is a cyclic monoterpene with the chemical formula C₁₀H₁₆, characterized by its unique structure that includes one exocyclic double bond, distinguishing it from its isomer, alpha-phellandrene, which has both double bonds endocyclic. Beta-phellandrene is primarily derived from essential oils of various plants, including water fennel and Canada balsam oil. Its aroma is often described as peppery-minty with a slight citrus note, making it popular in the fragrance industry .

As mentioned previously, research on the specific mechanism of action of beta-phellandrene is limited. However, its potential biological activities, observed in essential oils containing it, might be related to its interaction with cell membranes or specific enzymes in microorganisms or insects [].

Typical of terpenes, including:

  • Cyclization Reactions: Beta-phellandrene can be synthesized through the cyclization of geranyl pyrophosphate, a precursor in terpenoid biosynthesis. This process involves the formation of a menthyl cation followed by hydride shifts and elimination reactions .
  • Oxidation: When exposed to air, beta-phellandrene can oxidize to form various products, although it is less prone to forming hazardous peroxides compared to its alpha counterpart .
  • Rearrangements: Beta-phellandrene can also participate in rearrangement reactions to yield derivatives of alpha-phellandrene under specific conditions, indicating a potential biogenetic relationship between these two compounds .

Beta-phellandrene exhibits several biological activities that contribute to its applications in various fields:

  • Antimicrobial Properties: Studies have indicated that beta-phellandrene possesses antimicrobial activity against certain bacteria and fungi, making it a candidate for use in natural preservatives and antimicrobial agents .
  • Insecticidal Activity: It has been noted for its insecticidal properties, which can be beneficial in pest control formulations .
  • Potential Therapeutic Effects: Research suggests that beta-phellandrene may have anti-inflammatory and analgesic effects, although further studies are needed to fully understand its therapeutic potential .

Beta-phellandrene can be synthesized through various methods:

  • Biosynthesis: In nature, beta-phellandrene is biosynthesized from dimethylallyl pyrophosphate and isopentenyl pyrophosphate via enzymatic processes involving beta-phellandrene synthase .
  • Chemical Synthesis: Laboratory synthesis can involve the cyclization of geranyl pyrophosphate or the rearrangement of other terpenes under acidic conditions to yield beta-phellandrene .

The applications of beta-phellandrene are diverse:

  • Fragrance Industry: Due to its pleasant aroma, beta-phellandrene is widely used in perfumes and scented products .
  • Flavoring Agent: It is also utilized as a flavoring agent in food products due to its aromatic properties.
  • Agricultural Use: Its insecticidal properties make it valuable in organic farming as a natural pesticide .

Beta-phellandrene belongs to a class of compounds known as phellandrenes. Here are some similar compounds along with a comparison highlighting their uniqueness:

CompoundStructure CharacteristicsUnique Features
Alpha-PhellandreneBoth double bonds are endocyclicMore prone to forming hazardous peroxides
LimoneneContains a cyclic structure with one double bondCommonly used for its citrus aroma and flavor
MyrceneContains two double bonds in a linear structureKnown for its sedative effects and anti-inflammatory properties
TerpinoleneContains two double bonds; more linearExhibits antioxidant properties

Beta-phellandrene's unique structure with one exocyclic double bond differentiates it from these similar compounds, contributing to its distinct aroma and biological activities. Its applications in fragrance and pest control further emphasize its importance among terpenoids.

Enzymatic Pathways: β-Phellandrene Synthase (β-PHLS)

β-Phellandrene synthase (β-PHLS; EC 4.2.3.51/4.2.3.52) catalyzes the cyclization of prenyl diphosphates into β-phellandrene. Two distinct enzymatic routes exist:

  • Neryl Diphosphate Cyclization: In Solanum lycopersicum, β-PHLS preferentially converts neryl diphosphate (NPP) into β-phellandrene, with negligible activity toward geranyl diphosphate (GPP).
  • Geranyl Diphosphate Cyclization: Plant species like Abies grandis and Lavandula angustifolia utilize GPP as the substrate, forming (−)-(4S)-β-phellandrene via a carbocation intermediate.

Catalytic Mechanism:

  • Step 1: Ionization of GPP/NPP generates a geranyl or neryl carbocation.
  • Step 2: Cyclization via a menthyl intermediate, followed by hydride shifts and deprotonation.
  • Step 3: Elimination of diphosphate yields β-phellandrene (Fig. 1).

Table 1: Comparative Properties of β-PHLS Enzymes

SourceSubstrateK_m (μM)k_{cat} (s⁻¹)Metal Cofactor
S. lycopersicumNPP6.551.75 × 10⁻²Mn²⁺
L. angustifoliaGPP8.202.10 × 10⁻²Mg²⁺
Bacillus alcalophilusGPP12.303.40 × 10⁻³Mn²⁺

Substrate Specificity and Reaction Mechanisms

Substrate preference is species-dependent:

  • Plant β-PHLS: Exhibits higher affinity for GPP (e.g., L. angustifolia β-PHLS with K_m = 8.2 μM).
  • Bacterial β-PHLS: Bacillus alcalophilus terpene synthase (BalTS) produces geranyl-β-phellandrene via a 1,3-hydride shift, a mechanism absent in plant enzymes.

Metal Dependence:

  • Mn²⁺ enhances cyclization efficiency in both plant and bacterial systems, while Mg²⁺ supports minimal activity.

Transcriptional and Developmental Regulation in Plants

β-Phellandrene biosynthesis is tightly regulated at the transcriptional level:

  • Spatiotemporal Expression: In L. angustifolia, β-PHLS transcripts peak in young leaves, correlating with β-phellandrene accumulation (22-fold higher than in flowers).
  • Promoter Elements: The psbA2 promoter in Synechocystis sp. PCC 6803 drives constitutive β-PHLS expression, enabling continuous monoterpene production.

Environmental Modulation:

  • Light intensity and nutrient availability upregulate β-PHLS in cyanobacteria, aligning terpene production with photosynthetic activity.

Heterologous Expression in Microbial Systems

Challenges:

  • E. coli: Native MEP pathway limitations restrict carbon flux to GPP, necessitating heterologous mevalonate pathways for β-phellandrene production.
  • Cyanobacteria: Low β-PHLS expression initially limited yields (0.03 mg·g⁻¹ DCW), prompting fusion protein strategies.

Breakthroughs:

  • Fusion Constructs: Coupling β-PHLS with phycocyanin (CpcB) in Synechocystis increased enzyme abundance to 20% of total protein, boosting yields to 3.2 mg·g⁻¹ DCW.
  • Promoter Engineering: The Ptrc-T7-g10 system enhanced transcription/translation, achieving 22-fold higher β-phellandrene titers.

Table 2: Heterologous β-Phellandrene Production Systems

HostStrategyYield (mg·g⁻¹ DCW)Key Modification
SynechocystisCpcB-PHLS fusion3.2Endogenous cpc promoter
E. coliMVA pathway integration1.8Mevalonate operon expression
B. alcalophilusTyrosine residue mutation4.5Active site expansion

In Vitro and In Vivo Assays (Ames, Comet, Micronucleus Tests)

The genetic toxicity profile of beta-phellandrene has been comprehensively evaluated through multiple standardized assays encompassing both prokaryotic and eukaryotic test systems [1]. These investigations have employed the fundamental battery of genotoxicity tests including bacterial reverse mutation assays, single-cell gel electrophoresis, and micronucleus formation analysis [2] [3].

Ames Test Results

The mutagenic potential of beta-phellandrene was assessed using the standard Ames test protocol with multiple Salmonella typhimurium strains [1] [3]. In studies conducted according to Organisation for Economic Co-operation and Development Test Guideline 471, beta-phellandrene demonstrated negative results across all tested bacterial strains [3]. The compound was evaluated in Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, as well as Escherichia coli strain WP2uvrA at concentrations up to 5000 micrograms per plate [3]. Testing was performed both in the presence and absence of metabolic activation systems, with no increases in revertant colony formation observed under any conditions [2] [3].

Specifically, beta-phellandrene was tested in Salmonella typhimurium TA100 at concentrations up to 1 milligram per milliliter, showing no increase in revertant numbers compared to solvent controls [2]. However, cytotoxicity was observed at concentrations above 0.03 milligrams per milliliter, necessitating testing at lower concentrations of 0.5 to 50 micrograms per milliliter in the TA98 strain [2]. The bacterial background layer remained intact across all tested concentrations, confirming the absence of mutagenic effects [2].

Comet Assay Findings

The comet assay, also known as single-cell gel electrophoresis, revealed significant DNA damage induction by beta-phellandrene at specific concentration ranges [1]. In vivo studies using ICR mice demonstrated that beta-phellandrene significantly induced DNA damage at concentrations of 1425 and 2850 milligrams per kilogram body weight [1]. The comet assay results showed dose-dependent increases in DNA strand breaks, as evidenced by increased tail moment and tail DNA percentage measurements [1].

At the lowest tested concentration of 712.5 milligrams per kilogram, beta-phellandrene did not produce significant DNA damage, indicating a threshold effect for genotoxic activity [1]. The positive results at higher concentrations demonstrated the compound's capacity to induce primary DNA lesions detectable through alkaline comet assay conditions [1].

Micronucleus Test Outcomes

Micronucleus formation analysis yielded complex results that varied depending on test system and metabolic activation conditions [1] [2]. In vivo micronucleus tests using ICR mice showed negative results across the tested concentration range of 712.5 to 2850 milligrams per kilogram, indicating no apparent chromosomal damage at the cellular level [1].

In vitro micronucleus testing using human peripheral blood lymphocytes produced different outcomes based on metabolic activation status [2]. Without metabolic activation, no increase in micronucleated binuclear cells was observed at concentrations up to 0.68 milligrams per milliliter [2]. However, in the presence of S9 metabolic activation system, a slight but statistically significant increase in micronuclei formation occurred at the highest tested concentration of 2.72 milligrams per milliliter [2]. This response was accompanied by limited cytotoxicity of approximately 5 percent [2].

The following table summarizes the comprehensive genetic toxicity test results for beta-phellandrene:

Test TypeTest SystemConcentration/DoseMetabolic ActivationResultStudy Reference
Ames Test (TA98)Salmonella typhimurium TA980.5-50 μg/mlWith/Without S9NegativeVUB Study 2020
Ames Test (TA100)Salmonella typhimurium TA100Up to 1 mg/mlWith/Without S9NegativeVUB Study 2020
Ames Test (TA1535)Salmonella typhimurium TA1535Up to 5000 μg/plateWith/Without S9NegativeRIFM 2022
Ames Test (TA1537)Salmonella typhimurium TA1537Up to 5000 μg/plateWith/Without S9NegativeRIFM 2022
Ames Test (WP2uvrA)Escherichia coli WP2uvrAUp to 5000 μg/plateWith/Without S9NegativeRIFM 2022
Comet Assay (in vivo)ICR mice712.5 mg/kgNot applicableNegativeCheng et al. 2017
Comet Assay (in vivo)ICR mice1425 mg/kgNot applicablePositiveCheng et al. 2017
Comet Assay (in vivo)ICR mice2850 mg/kgNot applicablePositiveCheng et al. 2017
Micronucleus Test (in vivo)ICR mice712.5-2850 mg/kgNot applicableNegativeCheng et al. 2017
Micronucleus Test (in vitro)Human lymphocytesUp to 0.68 mg/mlWithout S9NegativeVUB Study 2020
Micronucleus Test (in vitro, +S9)Human lymphocytes2.72 mg/mlWith S9Slightly positiveVUB Study 2020

DNA Strand Breaks and Mutation Induction

The molecular mechanisms underlying beta-phellandrene-induced genetic toxicity involve specific patterns of DNA damage and mutagenic activity [1]. Research has demonstrated that the compound's genotoxic effects are primarily manifested through DNA strand break formation rather than gene mutation induction in bacterial systems [1].

DNA Strand Break Formation

Beta-phellandrene exhibits significant capacity to induce DNA strand breaks, as demonstrated through comet assay analysis [1]. The mechanism of strand break induction appears to involve direct interaction with DNA structure or interference with DNA repair processes [1]. At effective concentrations of 1425 and 2850 milligrams per kilogram, the compound produces dose-dependent increases in both tail moment and tail DNA percentage, indicating progressive DNA fragmentation [1].

The alkaline comet assay conditions employed in these studies detect both single-strand breaks and alkali-labile sites, suggesting that beta-phellandrene may induce multiple types of primary DNA lesions [1]. The absence of significant DNA damage at the lowest tested concentration of 712.5 milligrams per kilogram indicates a threshold mechanism for DNA strand break induction [1].

Mutation Induction Mechanisms

Despite producing DNA strand breaks, beta-phellandrene demonstrated negative results in bacterial mutation assays across all tested strains and conditions [1] [2]. This apparent contradiction between DNA damage induction and mutation formation suggests that the compound's genotoxic effects may be primarily cytotoxic rather than mutagenic in prokaryotic systems [1].

The negative Ames test results indicate that beta-phellandrene does not induce point mutations in the specific genetic loci examined in Salmonella typhimurium and Escherichia coli test strains [2] [3]. This finding suggests that while the compound can cause DNA structural damage, it may not produce the types of base substitutions or frameshift mutations detected by the bacterial reverse mutation assay [2].

The following table details the specific DNA damage and mutation endpoints evaluated for beta-phellandrene:

EndpointTest MethodEffective Dose/ConcentrationResponse Type
DNA Strand BreaksComet Assay1425-2850 mg/kgPositive
Mutation InductionAmes TestWith/Without S9Negative
Chromosomal DamageChromosomal AberrationNo effect observedNegative
Micronuclei FormationMicronucleus Test2.72 mg/ml (with S9 only)Equivocal
Tail Moment (Comet)Comet Assay1425-2850 mg/kgDose-dependent increase
Tail DNA PercentageComet Assay1425-2850 mg/kgDose-dependent increase

Chromosomal Aberration Analysis

Chromosomal aberration testing of beta-phellandrene has been conducted using mammalian cell systems to evaluate the compound's clastogenic potential [1] [3]. These studies employed Chinese hamster ovary cells and human peripheral blood lymphocytes as test systems to assess structural chromosome damage [1] [3].

Clastogenic Activity Assessment

Beta-phellandrene was evaluated for clastogenic activity using an in vitro micronucleus test conducted in compliance with Good Laboratory Practice regulations and Organisation for Economic Co-operation and Development Test Guideline 487 [3]. Human peripheral blood lymphocytes were treated with beta-phellandrene in dimethyl sulfoxide at concentrations up to 5000 micromolar (681.2 micrograms per milliliter) in both the presence and absence of metabolic activation [3].

The results demonstrated that beta-phellandrene did not induce binucleated cells with micronuclei when tested up to cytotoxic concentrations in either the presence or absence of an S9 activation system [3]. Under the study conditions, beta-phellandrene was considered non-clastogenic in the in vitro micronucleus test [3].

Chromosomal Structural Analysis

Chromosomal aberration testing using Chinese hamster ovary cells revealed negative results for beta-phellandrene across tested concentration ranges [1]. The compound did not induce structural chromosomal aberrations such as breaks, gaps, or exchanges when evaluated according to standard testing protocols [1]. These findings indicate that beta-phellandrene does not possess significant clastogenic activity under the tested experimental conditions [1].

The negative results in chromosomal aberration tests contrast with the positive DNA strand break induction observed in comet assays, suggesting that the DNA damage produced by beta-phellandrene may be rapidly repaired or may not reach levels sufficient to produce stable chromosomal lesions [1]. This pattern indicates that while the compound can induce primary DNA damage, it may not progress to the level of chromosomal structural alterations detectable through cytogenetic analysis [1].

Micronucleus Formation Patterns

The analysis of micronucleus formation revealed differential responses depending on metabolic activation conditions [2]. In the absence of metabolic activation, beta-phellandrene produced no significant increase in micronucleated binuclear cells at concentrations up to 0.68 milligrams per milliliter [2]. However, the presence of S9 metabolic activation resulted in a slight but statistically significant increase in micronuclei at the highest tested concentration of 2.72 milligrams per milliliter [2].

This metabolic activation-dependent response suggests that beta-phellandrene metabolites may possess greater clastogenic potential than the parent compound [2]. The limited magnitude of the response, occurring only at the highest tested concentration with minimal cytotoxicity, indicates that any clastogenic activity is relatively weak compared to known positive control substances [2].

Species-Specific Responses (Mammalian vs. Prokaryotic Models)

The genetic toxicity profile of beta-phellandrene demonstrates distinct species-specific response patterns that reflect fundamental differences between prokaryotic and eukaryotic cellular systems [1] [2]. These differential responses provide insight into the compound's mechanism of action and potential for genotoxic effects across biological systems [1] [2].

Prokaryotic Response Characteristics

Prokaryotic test systems, including Salmonella typhimurium and Escherichia coli strains, consistently demonstrated negative responses to beta-phellandrene exposure across all tested conditions [2] [3]. The bacterial reverse mutation assays showed no increase in revertant colony formation at concentrations up to 5000 micrograms per plate, both with and without metabolic activation [2] [3].

The lack of mutagenic activity in prokaryotic systems suggests that beta-phellandrene does not interact significantly with bacterial DNA repair mechanisms or does not produce the types of DNA lesions that result in point mutations detectable in these test systems [2]. The consistent negative results across multiple bacterial strains with different genetic backgrounds and repair capabilities indicate that the compound's genotoxic potential is limited in prokaryotic organisms [2] [3].

Cytotoxicity was observed in bacterial systems at concentrations above 0.03 milligrams per milliliter in Salmonella typhimurium TA100, indicating that while beta-phellandrene can affect bacterial cell viability, it does not produce mutagenic effects at sub-cytotoxic concentrations [2]. This pattern suggests that any effects on bacterial DNA are likely secondary to general cellular toxicity rather than specific genotoxic mechanisms [2].

Mammalian System Responses

Mammalian test systems demonstrated markedly different responses to beta-phellandrene exposure, with evidence of DNA damage induction at specific concentration ranges [1] [2]. In vivo studies using ICR mice showed positive results in comet assays at concentrations of 1425 and 2850 milligrams per kilogram, indicating significant DNA strand break formation [1].

The mammalian cell responses were characterized by threshold effects, with DNA damage becoming apparent only above specific concentration levels [1]. At 712.5 milligrams per kilogram, no significant DNA damage was observed, while higher concentrations produced dose-dependent increases in comet assay parameters [1]. This threshold response pattern suggests that mammalian cellular defense mechanisms may be capable of managing beta-phellandrene-induced damage up to a certain exposure level [1].

Human peripheral blood lymphocytes demonstrated intermediate sensitivity, with micronucleus formation occurring only in the presence of metabolic activation at the highest tested concentration [2]. This metabolic activation dependency indicates that beta-phellandrene metabolites may be more genotoxic than the parent compound in mammalian systems [2].

Comparative Sensitivity Analysis

The following table summarizes the species-specific response patterns observed for beta-phellandrene:

Species/SystemKingdomPrimary ResponseSensitivity Level
Salmonella typhimuriumProkaryoticGene mutation (negative)Low
Escherichia coliProkaryoticGene mutation (negative)Low
ICR Mice (in vivo)MammalianDNA strand breaks (positive)High
Human LymphocytesMammalianMicronuclei formation (equivocal)Moderate
CHO CellsMammalianChromosomal aberration (negative)Low
WEHI-3 CellsMammalianGene expression alterationHigh

The differential sensitivity patterns indicate that mammalian systems, particularly in vivo models, demonstrate greater susceptibility to beta-phellandrene-induced genetic damage compared to prokaryotic systems [1] [4]. This pattern may reflect differences in metabolic capacity, DNA repair mechanisms, or cellular uptake and distribution of the compound [1] [4].

The higher sensitivity observed in mammalian systems suggests that beta-phellandrene may require metabolic activation to exert its full genotoxic potential [1] [2]. The involvement of metabolic activation is supported by the enhanced micronucleus formation observed in human lymphocytes only in the presence of S9 metabolic activation systems [2]. This finding indicates that phase I metabolic enzymes may convert beta-phellandrene to more reactive metabolites capable of interacting with DNA [2].

Physical Description

Liquid

XLogP3

3.4

Boiling Point

171.5 °C

Flash Point

120 °F.

Vapor Density

4.68 (AIR= 1)

Odor

PLEASANT ODOR

GHS Hazard Statements

Aggregated GHS information provided by 315 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H304 (99.68%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1.59 mmHg

Pictograms

Health Hazard Flammable

Flammable;Health Hazard

Other CAS

555-10-2

Associated Chemicals

Alpha-phellandrene (d);2243-33-6
Alpha-phellandrene (dl);13811-01-3
Alpha-phellandrene (l);4221-98-1

Methods of Manufacturing

ISOLN OF D-FORM FROM OIL OF WATER FENNEL (PHELLANDRIUM AQUATICUM L, UMBELLIFERAE): BERRY ET AL, J CHEM SOC 1937, 1448. ISOLATION OF L-FORM FROM CANADA BALSAM OIL: MACBETH ET AL, IBID, 1938, 119. STRUCTURE: WALLACH, ANN 343, 28 (1905). SYNTHESIS OF DL-FORM: DEORHA, SAREEN REC TRAV CHIM 82, 137 (1965).

General Manufacturing Information

Cyclohexene, 3-methylene-6-(1-methylethyl)-: ACTIVE

Analytic Laboratory Methods

ANALYSIS OF THE MONOTERPENE HYDROCARBON MIXTURE OF THE ESSENTIAL OIL OF THE FRUITS OF CARUM CARVI BY COLUMN AND GAS CHROMATOGRAPHY YIELDED BETA-PHELLANDRENE AMONG OTHER TERPENES.
THE LOW BOILING POINT HYDROCARBON FRACTION OF THE OIL OF JUNIPERUS NANA WAS OBTAINED BY FRACTIONATION OF THE OIL OBTAINED BY STEAM DISTILLATION FROM THE LEAVES AND FRUIT, THEN SEPARATING FROM THE OXYGENATED COMPOUNDS ON A SILICA GEL COLUMN, ELUTING WITH PENTENE. COMPOUNDS WERE IDENTIFIED BY GAS CHROMATOGRAPHY.
THE ESSENTIAL OIL OF THE RHIZOMES OF HEDYCHIUM SPICATUM CONTAINS BETA-PHELLANDRENE AS DETERMINED BY GAS CHROMATOGRAPHY.
GAS AND THIN-LAYER CHROMATOGRAPHY WERE USED TO IDENTIFY THE COMPONENTS OF JUNIPERUS PHOENICEA OIL.

Dates

Modify: 2023-08-15

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